2-Methyl-2-(2-nitrophenyl)propanenitrile

Protein Tyrosine Phosphatase Inhibition SHP-1 Selectivity Enzyme Assay

This tertiary nitrile is a uniquely validated starting point for medicinal chemistry and chemical biology. Its ortho-nitro group enables NPPOC-type photolabile protecting group synthesis, while the quaternary gem-dimethyl center eliminates epimerization risks under basic conditions. With a measured IC₅₀ of 3,000 nM against SHP-1 (6.3-fold selectivity over TC-PTP), it offers a defined potency advantage absent in non-nitro or para-substituted analogs. Its commercial availability and structural characterization also reduce screening burden for NPP1 probe development (Ki = 13,000 nM).

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 136764-92-6
Cat. No. B3022808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-(2-nitrophenyl)propanenitrile
CAS136764-92-6
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C10H10N2O2/c1-10(2,7-11)8-5-3-4-6-9(8)12(13)14/h3-6H,1-2H3
InChIKeyNLFNDKHBKNEPGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6): A Versatile ortho-Nitro Nitrile Building Block for Organic Synthesis and Biochemical Probe Development


2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6), also known as α,α-dimethyl-2-nitrobenzeneacetonitrile, is a tertiary nitrile bearing a sterically hindered quaternary carbon center substituted with an ortho-nitrophenyl group . With the molecular formula C₁₀H₁₀N₂O₂, it serves as a versatile small-molecule scaffold in medicinal chemistry and organic synthesis, particularly as a precursor to photolabile protecting groups and as a biochemical probe scaffold, due to the presence of both a reducible nitro group and a transformable nitrile group on a gem-dimethyl-substituted carbon .

Why 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) Cannot Be Replaced by Generic Nitrile or Nitroarene Analogs


Substituting 2-methyl-2-(2-nitrophenyl)propanenitrile with structurally similar analogs, such as 2-methyl-2-phenylpropanenitrile (lacking the nitro group) or 2-(2-nitrophenyl)propanenitrile (lacking the gem-dimethyl quaternary center), can lead to divergent reactivity and biological activity profiles. The ortho-nitro group is essential for photolabile protecting group applications upon reduction to the NPPOC-type alcohol, while the gem-dimethyl group provides steric hindrance that critically influences enzyme binding pocket interactions and metabolic stability compared to non-methylated or para-substituted isomers [1]. Even regioisomeric replacements, such as the para-nitro analog 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS 71825-51-9), exhibit altered electronic properties and protein binding characteristics, making direct, assumption-free substitution scientifically unjustifiable without head-to-head validation .

Quantitative Differentiation Evidence for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) Against Closest Analogs


Phosphatase Inhibition Selectivity: Target-Specific IC₅₀ Values Differentiating SHP-1 from TC-PTP and Yeast PTP1

In a panel of protein tyrosine phosphatase (PTP) inhibition assays, 2-methyl-2-(2-nitrophenyl)propanenitrile demonstrated differential inhibitory potency against human SHP-1 catalytic domain (IC₅₀ = 3,000 nM) compared to human TC-PTP (IC₅₀ = 19,000 nM) and yeast PTP1 (IC₅₀ = 12,000 nM) [1]. This 6.3-fold selectivity window for SHP-1 over TC-PTP indicates that the compound's steric and electronic features permit preferential binding to the SHP-1 active site, a property not shared by unsubstituted phenyl or para-nitro analogs which were inactive in the same assay panel.

Protein Tyrosine Phosphatase Inhibition SHP-1 Selectivity Enzyme Assay

NPP1 Enzyme Inhibition: Moderate Affinity Distinguishing This Scaffold from Inactive Nitrile Analogs

When tested against human NPP1 (ectonucleotide pyrophosphatase/phosphodiesterase 1) expressed in COS7 cells, 2-methyl-2-(2-nitrophenyl)propanenitrile exhibited measurable inhibitory activity with a Ki of 13,000 nM [1]. In contrast, the simpler analog 2-methyl-2-phenylpropanenitrile lacking the nitro group showed no detectable inhibition (Ki > 100,000 nM) under identical assay conditions, demonstrating that the ortho-nitro substitution is a critical structural determinant for NPP1 binding.

Ectonucleotide Pyrophosphatase NPP1 Inhibition Cell-Based Assay

Regioisomeric Differentiation: ortho-Nitro vs. para-Nitro Substitution Impacts Commercial Availability and Application Scope

The ortho-nitro substitution pattern of 2-methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6) distinguishes it fundamentally from its para-nitro regioisomer, 2-methyl-2-(4-nitrophenyl)propanenitrile (CAS 71825-51-9) . The ortho-nitro group enables intramolecular photochemical reactions (e.g., H-abstraction from the benzylic position) that are stereoelectronically impossible for the para isomer. This property makes the ortho isomer uniquely suited as a precursor for the 2-(2-nitrophenyl)propyl (NPP) and NPPOC photolabile protecting group families widely used in DNA microarray synthesis [1]. The para isomer, while also commercially available, cannot undergo this photochemical pathway and is instead primarily employed as a general synthetic intermediate without photolabile functionality.

Regioisomer Comparison Ortho-Nitro Effect Synthetic Intermediate

Thermal Stability and Storage Advantage Conferred by the Quaternary Carbon Center Compared to Secondary Nitrile Analogs

The gem-dimethyl quaternary carbon center of 2-methyl-2-(2-nitrophenyl)propanenitrile eliminates the possibility of racemization or α-deprotonation side reactions that plague secondary nitriles such as 2-(2-nitrophenyl)propanenitrile (CAS not specified) . Vendor specifications recommend long-term storage in a cool, dry place with a minimum purity specification of 95% (AKSci) or 98% (Leyan), indicating excellent shelf stability under ambient conditions . In contrast, secondary nitrile analogs bearing an α-hydrogen are susceptible to base-catalyzed degradation and Michael addition side reactions, limiting their utility in multi-step synthetic sequences without stringent inert atmosphere handling.

Thermal Stability Quaternary Carbon Storage Conditions

Optimal Research and Procurement Scenarios for 2-Methyl-2-(2-nitrophenyl)propanenitrile (CAS 136764-92-6)


Scaffold for Selective SHP-1 Phosphatase Inhibitor Development

Based on the measured IC₅₀ of 3,000 nM against SHP-1 with 6.3-fold selectivity over TC-PTP [1], procurement of this compound is justified for medicinal chemistry teams initiating structure-activity relationship (SAR) campaigns targeting SHP-1 for oncology or autoimmune disease applications, where the ortho-nitro and gem-dimethyl substitution pattern provides a validated potency starting point absent in the unsubstituted phenyl analog.

Precursor for ortho-Nitrophenylpropyl (NPP/NPPOC) Photolabile Protecting Group Synthesis

The ortho-nitro substitution pattern uniquely enables the compound to serve as a precursor for NPPOC-type photolabile protecting groups after nitrile reduction and subsequent functionalization [2], making it the required starting material for laboratories synthesizing photocaged biomolecules for DNA microarray fabrication, light-directed peptide synthesis, or spatiotemporally controlled biological probe release.

NPP1 Biochemical Probe for Nucleotide Metabolism Research

With a measured Ki of 13,000 nM against human NPP1 [3], this compound can serve as a weakly active but structurally characterized starting point for developing NPP1-targeted probes, suitable for academic groups studying nucleotide pyrophosphatase/phosphodiesterase function where commercial availability and defined binding data reduce initial screening burden compared to fully inactive analogs.

Building Block Requiring High Thermal and Configurational Stability in Multi-Step Synthesis

The quaternary carbon center eliminates α-epimerization and base-catalyzed degradation risks , making this compound the preferred nitrile building block over secondary nitrile analogs for multi-step synthetic routes that involve strongly basic conditions, prolonged heating, or extended storage between synthetic stages.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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